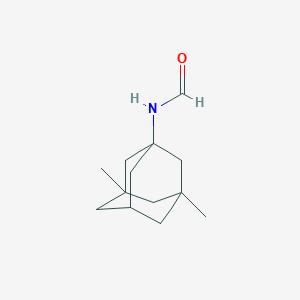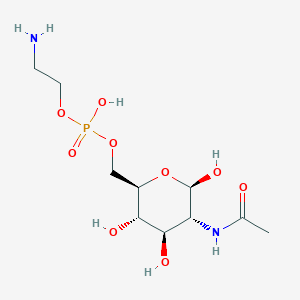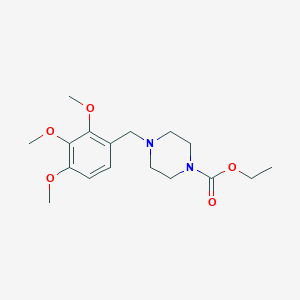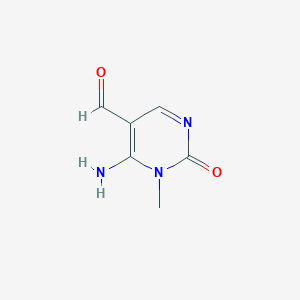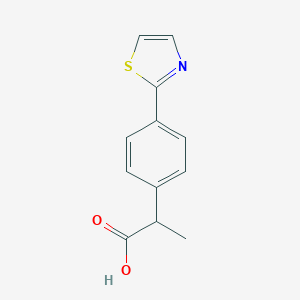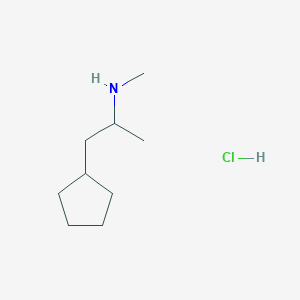
Cyclopentamine hydrochloride
Overview
Description
Cyclopentamine hydrochloride is a sympathomimetic alkylamine, classified as a vasoconstrictor. It was previously used as an over-the-counter medication for nasal decongestion in Europe and Australia. it has been largely discontinued due to the availability of more effective and safer alternatives .
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of cyclopentamine hydrochloride involves several steps. One method includes the reaction of cis-1,4-dichloro-2-butene with nitromethane in the presence of an alkaline catalyst at temperatures ranging from 25 to 80 degrees Celsius. This reaction produces 4-nitro-cyclopentyl-1-alkenyl, which is then reduced to obtain cyclopentamine .
Industrial Production Methods: Industrial production methods focus on optimizing yield and purity while minimizing costs. The process typically involves the use of readily available raw materials and avoids complex reactions like diazotization, which can be costly and difficult to manage .
Chemical Reactions Analysis
Types of Reactions: Cyclopentamine hydrochloride undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: It can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.
Substitution: Conditions vary depending on the substituent, but common reagents include halogens and alkylating agents.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield cyclopentanone derivatives, while reduction can produce various amine compounds .
Scientific Research Applications
Chemistry: It serves as an intermediate in the synthesis of other chemical compounds.
Biology: Research has explored its effects on neurotransmitter release and receptor interactions.
Medicine: Historically used as a nasal decongestant, it has also been investigated for its stimulant properties.
Mechanism of Action
Cyclopentamine hydrochloride acts as a releasing agent for catecholamine neurotransmitters, including norepinephrine, epinephrine, and dopamine. Its effects on norepinephrine and epinephrine mediate its decongestant properties, while its impact on all three neurotransmitters contributes to its stimulant effects. The compound interacts with alpha and beta-adrenergic receptors, influencing various physiological responses .
Comparison with Similar Compounds
Propylhexedrine: Similar in structure but contains a cyclohexyl group instead of a cyclopentyl group.
Methamphetamine: Contains a phenyl group, making it an aromatic molecule.
Cypenamine: Trans-2-phenylcyclopentylamine, structurally related but with different pharmacological properties.
Uniqueness: Cyclopentamine hydrochloride is unique due to its cyclopentane ring structure, which differentiates it from other compounds like propylhexedrine and methamphetamine. This structural difference impacts its potency and pharmacological effects, making it less potent than its aromatic counterparts .
Properties
IUPAC Name |
1-cyclopentyl-N-methylpropan-2-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H19N.ClH/c1-8(10-2)7-9-5-3-4-6-9;/h8-10H,3-7H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGZPRABQSGUFBL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1CCCC1)NC.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H20ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00923189 | |
| Record name | 1-Cyclopentyl-N-methylpropan-2-amine-hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00923189 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
538-02-3 | |
| Record name | Cyclopentaneethanamine, N,α-dimethyl-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=538-02-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Cyclopentamine hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000538023 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Cyclopentyl-N-methylpropan-2-amine-hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00923189 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Cyclopentamine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.894 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | CYCLOPENTAMINE HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F551446KF3 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How is cyclopentamine hydrochloride quantified in pharmaceutical mixtures?
A1: this compound can be quantified in pharmaceutical mixtures using a colorimetric assay. [] This method utilizes the reaction of this compound, a secondary amine, with copper dithiocarbamate to produce a colored complex measurable by spectrophotometry. [] This approach allows for the simultaneous determination of this compound alongside other antihistamines like methapyrilene hydrochloride and pyrrobutamine phosphate. []
Q2: Can this compound increase the solubility of other compounds?
A2: Yes, this compound demonstrates solubilizing properties for certain aliphatic and aromatic acids in aqueous solutions. [] This solubilization effect becomes particularly pronounced at higher concentrations of this compound. [] The degree of solubilization and the temperature range in which it occurs are influenced by the specific structures of both the this compound and the acid in question. []
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








